molecular formula C20H19N5O2S B2812547 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903041-09-7

4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2812547
CAS No.: 1903041-09-7
M. Wt: 393.47
InChI Key: UPFDDZNXKFZHSR-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Properties

IUPAC Name

4-propan-2-yloxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13(2)27-15-7-5-14(6-8-15)20(26)21-12-19-23-22-18-10-9-16(24-25(18)19)17-4-3-11-28-17/h3-11,13H,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFDDZNXKFZHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a unique combination of a benzamide core with an isopropoxy group and a thiophenyl-substituted triazole-pyridazine moiety. This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A study demonstrated that triazole derivatives could inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest (source: ).
  • The specific compound under review may share similar mechanisms due to its structural features.

2. Antimicrobial Properties

Triazoles are known for their antifungal and antibacterial activities:

  • Research has shown that triazole derivatives can effectively inhibit the growth of pathogenic fungi and bacteria (source: ).
  • The presence of the thiophene ring may enhance the compound's interaction with microbial targets.

3. Anti-inflammatory Effects

The benzamide derivatives have been reported to exhibit anti-inflammatory properties:

  • Compounds similar to this compound have been shown to reduce inflammation in preclinical models (source: ).

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The benzamide structure may facilitate interaction with various receptors involved in inflammatory responses and cancer progression.

Case Study 1: Anticancer Activity

In a recent study involving a series of triazole derivatives, one compound demonstrated an IC50 value of 0.21 μM against cancer cell lines. This suggests that structural modifications can significantly enhance anticancer efficacy (source: ).

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated several triazole derivatives against common bacterial strains. The results showed that certain modifications led to increased potency against resistant strains, indicating the potential for developing new antimicrobial agents based on this scaffold (source: ).

Data Tables

Activity Type Mechanism IC50/Activity Level Reference
AnticancerApoptosis Induction0.21 μM
AntimicrobialGrowth InhibitionVaries by strain
Anti-inflammatoryEnzyme InhibitionNot specified

Q & A

Q. Critical conditions :

  • Temperature control (e.g., 60–80°C for coupling steps to minimize side reactions) .
  • pH optimization during aqueous workup to prevent hydrolysis of labile functional groups .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate high-purity product .

Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the connectivity of the triazolo-pyridazine core, thiophene substituent, and benzamide group. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the isopropoxy methyl group (δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .

How can researchers address low yields during the final coupling step of the synthesis, and what analytical methods are recommended to troubleshoot this issue?

Advanced
Low yield causes and solutions :

  • Incomplete activation of carboxylic acid : Use fresh coupling agents (e.g., EDC/HOBt) and monitor reaction progress via TLC or LC-MS .
  • Steric hindrance : Introduce bulky groups earlier in the synthesis or switch to microwave-assisted synthesis to enhance reaction efficiency .
  • Byproduct formation : Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to suppress side reactions .

Q. Troubleshooting tools :

  • Reaction monitoring : In-situ IR spectroscopy to track carbonyl activation .
  • Intermediate isolation : Purify intermediates before coupling to remove competing nucleophiles .

How should contradictory data regarding the compound's biological activity across different assay systems be systematically analyzed?

Advanced
Strategies for resolving discrepancies :

  • Orthogonal assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays to rule out assay-specific artifacts .
  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability limitations .
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., varying the thiophene or benzamide substituents) to isolate structural determinants of activity .

Example : If the compound shows potent in vitro kinase inhibition but weak cellular activity, assess efflux pump interactions (e.g., P-glycoprotein inhibition assays) .

What are the primary functional groups in this compound that influence its pharmacokinetic properties?

Q. Basic

  • Triazolo-pyridazine core : Enhances metabolic stability due to aromaticity and reduced susceptibility to cytochrome P450 oxidation .
  • Thiophene moiety : Increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Isopropoxybenzamide group : Moderates solubility via hydrogen bonding with the amide carbonyl while contributing to target binding affinity .

What strategies are recommended for modifying the compound's solubility without compromising its target binding affinity?

Q. Advanced

  • Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety to enhance aqueous solubility, which are cleaved in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the thiophene ring to improve solubility while maintaining hydrophobic interactions with the target .
  • Co-crystal formation : Co-crystallize with solubility-enhancing agents (e.g., cyclodextrins) to increase dissolution rates without structural modification .

Validation : Use computational tools (e.g., molecular docking) to predict the impact of modifications on binding to the triazolo-pyridazine pocket .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophene moiety in the compound's biological activity?

Advanced
Experimental design :

  • Analog synthesis : Replace thiophene with other heterocycles (e.g., furan, pyrrole) or alkyl chains .
  • Activity profiling : Test analogs against primary targets (e.g., kinases) and off-targets (e.g., GPCRs) to assess selectivity .
  • Computational analysis : Perform molecular dynamics simulations to quantify thiophene interactions with hydrophobic binding pockets .

Case study : shows that replacing thiophene with phenyl reduces activity by 10-fold, highlighting its role in π-π stacking interactions .

What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratories?

Q. Advanced

  • Detailed reaction protocols : Specify exact equivalents of reagents, solvent grades, and stirring speeds .
  • Quality control (QC) benchmarks : Mandate intermediate purity thresholds (e.g., ≥90% by HPLC) before proceeding to subsequent steps .
  • Collaborative validation : Share batches between labs for cross-testing using standardized assays (e.g., NMR, HRMS) .

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